4-(7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)-N,N-dimethylaniline belongs to the pyrazoloisoquinoline class of compounds []. It was discovered during research aimed at identifying novel, non-morphinan opioid receptor agonists with potential for pain management []. This compound exhibits a biased agonism towards the μ-OR, meaning it selectively activates certain signaling pathways downstream of the receptor while minimizing others [].
4-(7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)-N,N-dimethylaniline acts as a Gi-protein-biased agonist at the μ-OR []. This means it preferentially activates the G protein signaling pathway over the β-arrestin pathway, both of which are downstream of the μ-OR []. This biased agonism is significant because it may allow for pain relief while minimizing adverse effects associated with traditional μ-OR agonists that activate both pathways [].
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 36678-05-4
CAS No.: 11104-44-2